molecular formula C10H21NO B15232130 N-(3-Methoxypropyl)cyclohexanamine

N-(3-Methoxypropyl)cyclohexanamine

Cat. No.: B15232130
M. Wt: 171.28 g/mol
InChI Key: GZXHFRKMXHGGAN-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)cyclohexanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexanamine, where the amino group is substituted with a 3-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3-methoxypropyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation or crystallization can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, which lacks the methoxypropyl group.

    N-Methylcyclohexanamine: A derivative with a methyl group instead of the methoxypropyl group.

    N-Ethylcyclohexanamine: A derivative with an ethyl group.

Uniqueness

N-(3-Methoxypropyl)cyclohexanamine is unique due to the presence of the methoxypropyl group, which can significantly alter its chemical and biological properties compared to its analogs. This substitution can enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(3-methoxypropyl)cyclohexanamine

InChI

InChI=1S/C10H21NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3

InChI Key

GZXHFRKMXHGGAN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1CCCCC1

Origin of Product

United States

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